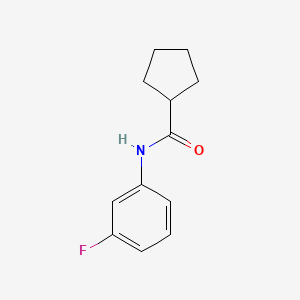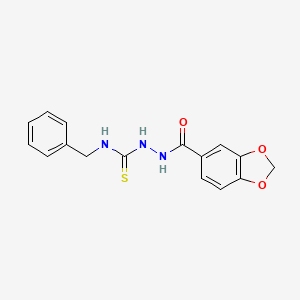
N-(3-fluorophenyl)cyclopentanecarboxamide
Descripción general
Descripción
N-(3-fluorophenyl)cyclopentanecarboxamide, also known as CPP-115, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating the excitability of neurons in the central nervous system (CNS). By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.
Mecanismo De Acción
The primary mechanism of action of N-(3-fluorophenyl)cyclopentanecarboxamide is its inhibition of GABA-T, which leads to an increase in the levels of GABA in the brain. GABA acts as an inhibitory neurotransmitter, which means that it reduces the activity of neurons in the CNS. By increasing the levels of GABA, N-(3-fluorophenyl)cyclopentanecarboxamide can enhance the inhibitory effects of GABA on neuronal activity, which can have a range of effects on behavior and cognition.
Biochemical and physiological effects:
N-(3-fluorophenyl)cyclopentanecarboxamide has been shown to have a range of biochemical and physiological effects on the brain and body. In addition to its inhibition of GABA-T, N-(3-fluorophenyl)cyclopentanecarboxamide has been shown to increase the levels of GABA in the brain, reduce the activity of glutamate, and modulate the activity of various ion channels and receptors. These effects can lead to changes in neuronal excitability, synaptic transmission, and plasticity, which can have a range of effects on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)cyclopentanecarboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-T, which makes it a useful tool for studying the role of GABA in the brain. N-(3-fluorophenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized in large quantities, which makes it a cost-effective tool for research. However, there are also some limitations to the use of N-(3-fluorophenyl)cyclopentanecarboxamide in lab experiments. It has a relatively short half-life in the body, which means that it may need to be administered frequently to maintain its effects. Additionally, its effects on behavior and cognition can be complex and may depend on a range of factors, such as dose, route of administration, and the specific behavioral or cognitive task being studied.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)cyclopentanecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of N-(3-fluorophenyl)cyclopentanecarboxamide in treating epilepsy, anxiety, and addiction. Another area of interest is its potential as a tool for studying the role of GABA in the brain. Researchers are exploring the use of N-(3-fluorophenyl)cyclopentanecarboxamide in combination with other drugs or genetic manipulations to better understand the complex interactions between GABA and other neurotransmitters in the brain. Finally, there is interest in developing new and improved GABA-T inhibitors that may have greater selectivity, potency, and stability than N-(3-fluorophenyl)cyclopentanecarboxamide. These compounds could have a range of potential therapeutic applications and could also be useful tools for studying the role of GABA in the brain.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, N-(3-fluorophenyl)cyclopentanecarboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHXPYPTZFOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3484192.png)
![1-{[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3484200.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)

![N~1~-(2-furylmethyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3484219.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3484235.png)
![{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B3484236.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-8-iodo-4-methyl-2H-chromen-2-one](/img/structure/B3484243.png)

![2-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3484268.png)
![2-(acetylamino)-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3484280.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3484284.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3484290.png)